molecular formula C12H9N3O4 B1581895 2-Nitro-N-(4-nitrophenyl)aniline CAS No. 612-36-2

2-Nitro-N-(4-nitrophenyl)aniline

Cat. No.: B1581895
CAS No.: 612-36-2
M. Wt: 259.22 g/mol
InChI Key: TXJIDOLTOGSNPD-UHFFFAOYSA-N
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Description

2-Nitro-N-(4-nitrophenyl)aniline (CAS 612-36-2) is an organic compound with the molecular formula C12H9N3O4 and an average mass of 259.22 g/mol . Also known as 2,4'-Dinitrodiphenylamine, this chemical features a diphenylamine core structure substituted with nitro groups at the 2- and 4'- positions . Researchers value this compound as a versatile synthetic intermediate and building block for further chemical synthesis. Its applicability in analytical chemistry is demonstrated by its successful separation and analysis using reverse-phase (RP) HPLC methods, making it a relevant compound for method development in liquid chromatography . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling and Safety: Please note that this compound is classified as flammable (H228) . It is essential to consult the Safety Data Sheet (SDS) prior to use. Recommended safety precautions include using the material only outdoors or in a well-ventilated area, wearing protective gloves and eye protection, and avoiding dust formation . For storage, keep the container tightly closed in a cool, dark place under an inert atmosphere .

Properties

CAS No.

612-36-2

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

2-nitro-N-(4-nitrophenyl)aniline

InChI

InChI=1S/C12H9N3O4/c16-14(17)10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15(18)19/h1-8,13H

InChI Key

TXJIDOLTOGSNPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

612-36-2

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Comparison with Analogues

The following diarylamine derivatives share structural similarities with 2-Nitro-N-(4-nitrophenyl)aniline but differ in substituent type, position, or additional functional groups:

Compound Name Substituents/Modifications Molecular Formula Key Applications Evidence ID
4-Bromo-N-(4-nitrophenyl)aniline Bromo at 4-position C₁₂H₉BrN₂O₂ Intermediate for pharmaceuticals
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline Methoxy groups at 4-positions C₂₀H₁₈N₂O₄ Electronic materials (triphenylamine)
3-Bromo-N-(4-nitrophenyl)aniline Bromo at 3-position C₁₂H₉BrN₂O₂ Synthetic intermediate
5-(4-Tosylpiperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline Piperazine sulfonamide and pyridyl groups C₂₃H₂₄N₅O₄S Drug discovery (LCMS-validated)
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline Imino group and dimethylamino substituent C₁₅H₁₅N₃O₂ Nonlinear optical materials

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) reduce band gaps and enhance charge transfer, critical for electrochromic applications .
  • Electron-donating groups (e.g., methoxy) increase solubility in organic solvents but may reduce oxidative stability .
  • Heterocyclic additions (e.g., piperazine, pyridyl) improve pharmacological relevance, as seen in ’s sulfonamide derivatives .

Electronic and Optical Properties

Band Gap and Electrochromic Performance

highlights the impact of substituents on band gaps (Eg) in electropolymerized derivatives of nitrotriphenylamine:

Polymer Substituent Band Gap (Eg, eV) Optical Contrast (NIR) Switching Speed
PNETPA Thieno[3,4-b]dioxin 1.34 85% <1 s
PNMOTPA 4-Methoxythiophene 1.59 78% 1.2 s
PNMTPA 4-Methylthiophene 2.26 65% 2.5 s
PNTTPA Thiophene 2.34 60% 3.0 s

The 2-nitro substituent in the parent compound likely contributes to low Eg values (<2 eV) when paired with electron-rich moieties (e.g., thiophene), enabling near-infrared (NIR) electrochromism .

Nonlinear Optical (NLO) Properties

reports that N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (n1) exhibits strong second-harmonic generation (SHG) due to its push-pull electronic structure, with hyperpolarizability values surpassing imine-based analogues . The nitro group enhances dipole moment alignment, critical for NLO efficiency.

Spectroscopic and Physicochemical Data

LCMS and NMR Profiles

provides LCMS data for 2-nitroaniline derivatives with piperazine sulfonamide groups:

Compound ID Retention Time (min) m/z [M+H]⁺ Purity
9a 2.297 468.1 >98%
9b 2.521 532.0 >98%
9c 1.990 406.1 >98%

¹H NMR shifts for these compounds (e.g., δ 7.15–8.55 ppm) confirm aromatic proton environments influenced by nitro and sulfonamide groups .

Physicochemical Properties
  • 4-Bromo-N-(4-nitrophenyl)aniline : Melting point = 162–163°C; soluble in chloroform, insoluble in water .
  • 4-Methoxy derivative : Molecular weight = 350.37 g/mol; enhanced solubility in polar solvents due to methoxy groups .

Preparation Methods

Nitration of Aniline Derivatives

A common approach involves nitration of aniline or substituted anilines under controlled acidic conditions, often using mixed acid (nitric acid and sulfuric acid) to introduce nitro groups at ortho- or para-positions selectively.

  • Reaction Conditions: Temperature control (0–5 °C) to prevent over-nitration or decomposition.
  • Diazotization and Coupling: In some protocols, the amino group is converted into a diazonium salt, which is then coupled with nitrophenyl compounds to form the target compound.

Synthesis via Nucleophilic Aromatic Substitution

  • Starting from 4-nitrochlorobenzene, nucleophilic substitution with 2-nitroaniline can yield this compound.
  • Reaction typically occurs in polar aprotic solvents such as DMF or DMSO.
  • Base catalysts like sodium hydroxide or potassium hydroxide facilitate the substitution.

Stepwise Synthesis from Aminophenol Derivatives (Patent-Based Method)

A detailed industrially relevant method described in patent CN104744273A (though for a related compound) provides insight into multi-step synthesis involving:

  • Step 1: Reaction of 2-amino-5-nitrophenol with alkali and solvent followed by addition of hydroxyethylation reagent under controlled pressure (0.1–1.0 MPa) and temperature (100–145 °C) to form 2-(3-nitro-6-aminophenoxy) ethanol.
  • Step 2: Reaction of this intermediate with chloroethyl chloroformate in the presence of catalysts (e.g., calcium carbonate, sodium hydroxide) under controlled pressure and temperature (60–100 °C), followed by hydrolysis to yield the target amine compound.
  • Purification: Cooling, dilution, filtration, washing, and drying steps to isolate the pure product.
Step Reaction Conditions Reagents & Catalysts Outcome
1 100–145 °C, 0.1–1.0 MPa 2-amino-5-nitrophenol, alkali, solvent, hydroxyethylation reagent Formation of 2-(3-nitro-6-aminophenoxy) ethanol
2 60–100 °C, 0.1–1.0 MPa Intermediate, chloroethyl chloroformate, calcium carbonate or alkali catalyst Condensation and hydrolysis to final amine

This method emphasizes high yield, purity, moderate process conditions, and environmental considerations suitable for industrial production.

Experimental Data and Findings

  • Yields: Typically high yields (>85%) are reported under optimized conditions.
  • Purity: High purity (>95%) achieved via careful control of reaction parameters and purification.
  • Solvent Effects: Use of polar aprotic solvents (DMF, DMSO, glycol dimethyl ether) enhances reaction rates and selectivity.
  • Catalyst Role: Solid alkalis and calcium-based catalysts improve condensation efficiency and reduce by-products.
  • Temperature and Pressure: Elevated temperatures and moderate pressures accelerate reactions without compromising product stability.

Comparative Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Direct Nitration of Aniline Aniline, HNO3, H2SO4 0–5 °C, acidic medium Simple, direct Risk of over-nitration, side products
Nucleophilic Aromatic Substitution 4-Nitrochlorobenzene, 2-nitroaniline, base DMF/DMSO, moderate heat Selective substitution Requires pure starting materials
Multi-step Hydroxyethylation & Condensation (Patent CN104744273A) 2-amino-5-nitrophenol, chloroethyl chloroformate, catalysts 60–145 °C, 0.1–1.0 MPa High yield, purity, scalable More complex, requires pressure vessel

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